molecular formula C17H20FN5O B12227577 4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoro-6-methylpyrimidine

4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoro-6-methylpyrimidine

Cat. No.: B12227577
M. Wt: 329.4 g/mol
InChI Key: COIWJKMGHOOMJB-UHFFFAOYSA-N
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Description

4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoro-6-methylpyrimidine is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridazine moiety, and a fluorinated pyrimidine core. These structural features contribute to its potential biological activities and applications in various scientific domains.

Preparation Methods

The synthesis of 4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoro-6-methylpyrimidine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.

    Introduction of the Pyridazine Moiety: The pyridazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by a pyridazine derivative.

    Fluorination and Methylation: The fluorine and methyl groups can be introduced through selective halogenation and alkylation reactions, respectively.

    Final Coupling: The final step involves coupling the pyrrolidine, pyridazine, and pyrimidine fragments through appropriate linking reactions, such as Suzuki-Miyaura coupling or other cross-coupling reactions.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and scalability.

Chemical Reactions Analysis

4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoro-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other substituents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form larger, more complex molecules.

Common reagents and conditions used in these reactions include catalysts (e.g., palladium), solvents (e.g., dichloromethane), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoro-6-methylpyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets, such as histamine H3 receptors . By acting as an antagonist or inverse agonist at these receptors, the compound can modulate neurotransmitter release and influence cognitive and attentional processes. The pathways involved include the inhibition of histamine receptor signaling and the subsequent effects on downstream signaling cascades.

Comparison with Similar Compounds

4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoro-6-methylpyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C17H20FN5O

Molecular Weight

329.4 g/mol

IUPAC Name

4-[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-5-fluoro-6-methylpyrimidine

InChI

InChI=1S/C17H20FN5O/c1-11-16(18)17(20-10-19-11)23-7-6-12(8-23)9-24-15-5-4-14(21-22-15)13-2-3-13/h4-5,10,12-13H,2-3,6-9H2,1H3

InChI Key

COIWJKMGHOOMJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)N2CCC(C2)COC3=NN=C(C=C3)C4CC4)F

Origin of Product

United States

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